molecular formula C9H10INO B14429599 Acetamide, N-[(2-iodophenyl)methyl]- CAS No. 78108-43-7

Acetamide, N-[(2-iodophenyl)methyl]-

Cat. No.: B14429599
CAS No.: 78108-43-7
M. Wt: 275.09 g/mol
InChI Key: LUHYIYMAEOEMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[(2-iodophenyl)methyl]-: is an organic compound with the molecular formula C9H10INO . It is also known by other names such as Acetanilide, 2’-iodo- , 2’-Iodoacetanilide , N-(2-Iodophenyl)acetamide , N-Acetyl-2-iodoaniline , and o-Iodoacetanilide . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(2-iodophenyl)methyl]- typically involves the iodination of acetanilide derivatives. One common method is the reaction of 2-iodoaniline with acetyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[(2-iodophenyl)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like .

    Oxidation Reactions: The compound can be oxidized to form corresponding .

    Reduction Reactions: Reduction can lead to the formation of .

Common Reagents and Conditions:

    Substitution: Reagents such as or in the presence of a catalyst.

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

Major Products:

    Substitution: Formation of or .

    Oxidation: Formation of .

    Reduction: Formation of .

Scientific Research Applications

Chemistry: Acetamide, N-[(2-iodophenyl)methyl]- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions . It is also employed in the development of radiolabeled compounds for imaging studies.

Medicine: antimicrobial and anticancer agents . Its derivatives are being explored for their therapeutic properties.

Industry: In the industrial sector, Acetamide, N-[(2-iodophenyl)methyl]- is used in the production of dyes , polymers , and specialty chemicals .

Mechanism of Action

The mechanism of action of Acetamide, N-[(2-iodophenyl)methyl]- involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This leads to the inhibition of enzyme activity or modulation of protein function . The compound can also interfere with cell signaling pathways , leading to cell death or growth inhibition .

Comparison with Similar Compounds

  • Acetanilide
  • 2-Iodoaniline
  • N,N-Dimethylacetamide

Comparison: Acetamide, N-[(2-iodophenyl)methyl]- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to Acetanilide , it has enhanced reactivity and potential for forming derivatives. 2-Iodoaniline lacks the acetamide group, making it less versatile in certain applications. N,N-Dimethylacetamide is more commonly used as a solvent but does not possess the same reactivity as Acetamide, N-[(2-iodophenyl)methyl]- .

Properties

CAS No.

78108-43-7

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]acetamide

InChI

InChI=1S/C9H10INO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

LUHYIYMAEOEMDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.